molecular formula C8H8O3 B1357079 Phenylglyoxal monohydrate CAS No. 78146-52-8

Phenylglyoxal monohydrate

Cat. No. B1357079
CAS RN: 78146-52-8
M. Wt: 152.15 g/mol
InChI Key: YQBLQKZERMAVDO-UHFFFAOYSA-N
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Description

Phenylglyoxal monohydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase . It reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties . It has been used to modify pig muscle carbonic anhydrase III and as a specific reagent for arginine groups . It was also used to prepare pyrrolinone and furan derivatives and as a chemiluminescent reagent for the determination of purines .


Synthesis Analysis

Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .


Molecular Structure Analysis

The molecular formula of Phenylglyoxal monohydrate is C8H8O3 . The InChI is InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=O.O .


Chemical Reactions Analysis

Phenylglyoxal is known to react with arginine residues, causing inhibition of some enzymes . It also undergoes H migration to give mandelic acid on reaction with barium hydroxide .


Physical And Chemical Properties Analysis

Phenylglyoxal monohydrate is a white crystalline solid with a melting point of 77 °C . The molecular weight is 152.15 g/mol .

Mechanism of Action

Safety and Hazards

Phenylglyoxal monohydrate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Phenylglyoxal monohydrate has been extensively used in heterocyclic chemistry to afford nearly all types of five- and six-membered heterocycles, which are the structural constituents of many natural products . Its future directions could involve further exploration of its uses in organic synthesis and medicinal chemistry.

properties

IUPAC Name

2-oxo-2-phenylacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLQKZERMAVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018278
Record name Glyoxal, phenyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylglyoxal monohydrate

CAS RN

78146-52-8
Record name Glyoxal, phenyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?

A1: Phenylglyoxal monohydrate is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].

Q2: Can you provide an example of how phenylglyoxal monohydrate is utilized in the synthesis of a specific compound?

A2: Certainly. In the synthesis of 3,2′-bisindoles, phenylglyoxal monohydrate reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].

Q3: Can phenylglyoxal monohydrate be used in environmentally friendly synthetic procedures?

A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving phenylglyoxal monohydrate. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.

Q4: Are there alternative reagents for modifying arginine residues in proteins?

A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].

Q5: Can phenylglyoxal monohydrate participate in reactions mediated by samarium diiodide (SmI2)?

A6: Yes, it can. Phenylglyoxal monohydrate has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].

Q6: Can phenylglyoxal monohydrate be used in the synthesis of chiral compounds?

A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and phenylglyoxal monohydrate) with metal enolates of ethyl acetate [].

Q7: Is phenylglyoxal monohydrate used in the synthesis of compounds with potential biological activity?

A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from phenylglyoxal monohydrate and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].

Q8: Are there any studies on the catalytic applications of phenylglyoxal monohydrate beyond its role as a building block?

A9: While the provided research primarily focuses on phenylglyoxal monohydrate as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using phenylglyoxal monohydrate. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].

Q9: What analytical techniques are commonly employed to characterize compounds derived from phenylglyoxal monohydrate?

A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.

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